1H-Indole-3-carboxaldehyde, 2-(2-furanyl)-
Description
Significance of the Indole (B1671886) Nucleus in Chemical and Biological Research
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of chemical and biological research. ijpsr.comnih.gov This structural motif is found in a vast array of natural products, including the essential amino acid tryptophan, neurotransmitters like serotonin, and numerous alkaloids with potent pharmacological activities. nih.govbohrium.compurkh.com The prevalence of the indole core in biologically active molecules has established it as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. ijpsr.compurkh.com This versatility has driven extensive research into the synthesis and functionalization of indole derivatives for the development of new therapeutic agents. ijpsr.comnih.govpurkh.com The unique electronic properties of the indole ring system also make it a valuable component in materials science.
Importance of 1H-Indole-3-carboxaldehyde as a Versatile Synthetic Scaffold
1H-Indole-3-carboxaldehyde serves as a crucial and adaptable building block in organic synthesis. ekb.egresearchgate.netekb.eg The aldehyde group at the 3-position is particularly reactive, readily participating in a variety of chemical transformations such as condensations, oxidations, and reductions. ekb.egresearchgate.net This reactivity allows for the straightforward introduction of diverse functional groups and the construction of more complex molecular architectures. researchgate.netresearchgate.net Consequently, 1H-indole-3-carboxaldehyde is a key intermediate in the synthesis of a wide range of biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties. ekb.egresearchgate.net Its utility is further demonstrated by its role as a precursor in the synthesis of various indole alkaloids and other heterocyclic systems. ekb.egresearchgate.net
Overview of Research Directions and Academic Significance of 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)-
Research into 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)- and its derivatives is primarily focused on the synthesis of novel compounds and the evaluation of their potential biological activities. The positional isomer, 2-(furan-2-yl)-1H-indole-3-carbaldehyde, has been more extensively studied, with documented synthetic methods and some characterization data. vulcanchem.com For instance, its synthesis can be achieved through methods like the Vilsmeier-Haack formylation. vulcanchem.com Spectroscopic data, such as ¹H NMR, reveals characteristic signals for the aldehyde proton and the aromatic protons of the indole and furan (B31954) rings. vulcanchem.com The academic significance of these compounds lies in their potential to serve as scaffolds for the development of new therapeutic agents and as probes to explore biological processes. The exploration of structure-activity relationships (SAR) by synthesizing and testing various substituted analogs is a key research direction.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61726-88-3 |
|---|---|
Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-(furan-2-yl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C13H9NO2/c15-8-10-9-4-1-2-5-11(9)14-13(10)12-6-3-7-16-12/h1-8,14H |
InChI Key |
BFQHINGNLQJQID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CO3)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 1h Indole 3 Carboxaldehyde, 2 2 Furanyl
Precursor-Based Synthetic Routes to the 2-(2-Furanyl)indole Core
The initial and crucial phase in the synthesis of 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)- is the construction of the 2-(2-furanyl)indole scaffold. This is typically achieved through methods that either assemble the indole (B1671886) ring system with the furan (B31954) group already incorporated in a precursor or by attaching the furan ring to a pre-formed indole.
Multi-Component Reactions in the Construction of the Substituted Indole System
Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like substituted indoles in a single step from three or more starting materials. tandfonline.comnih.govrsc.org These reactions are advantageous due to their atom economy and operational simplicity. capes.gov.br For the synthesis of 2-substituted indoles, MCRs can be designed to incorporate the 2-furanyl group by utilizing a furan-containing reactant. For instance, a reaction involving an aniline, a furan-derived aldehyde or ketone, and another component could potentially construct the desired 2-(2-furanyl)indole core. The versatility of MCRs allows for the assembly of diverse indole-fused heterocycles. nih.govrsc.org Copper-catalyzed MCRs have also been developed for the synthesis of various spirotetrahydrocarbazoles, showcasing the utility of metal catalysis in these complex transformations. nih.gov
Cross-Coupling Reactions for Incorporating the 2-Furanyl Group
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds and are widely used to introduce aryl or heteroaryl groups onto a heterocyclic core. youtube.comyoutube.comyoutube.com In the context of synthesizing 2-(2-furanyl)indole, a common strategy involves the coupling of a 2-haloindole (e.g., 2-bromoindole or 2-iodoindole) with a furan-based organometallic reagent, such as a furanboronic acid (Suzuki coupling) or a furylstannane (Stille coupling). nih.gov
Alternatively, a Sonogashira-type coupling of a 2-iodoaniline (B362364) with a terminal alkyne derived from furan can be employed, followed by a base-assisted cyclization to yield the 2-(2-furanyl)indole. rsc.orgnih.gov This one-pot procedure provides a direct route to the desired scaffold. Recent advancements have also demonstrated the use of copper(II)-catalyzed aerobic oxidative coupling of furans with indoles to synthesize indolyl-furans. nih.gov Furthermore, an iron(III)-mediated two-fold oxidative coupling of furan with indole has been developed to produce bis(indolyl)furans. chemrxiv.org
Formylation Strategies for the 3-Carboxaldehyde Position
Once the 2-(2-furanyl)indole core is established, the next critical step is the introduction of the carboxaldehyde group at the C3 position of the indole ring. This is a regioselective formylation reaction, and several methods are available.
Vilsmeier-Haack Formylation and Analogous Reactions
The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles. acs.orgorgchemres.orgniscpr.res.insid.ir The reaction typically employs a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃). acs.orgorgsyn.org This method is highly effective for introducing a formyl group at the electron-rich C3 position of the indole nucleus. niscpr.res.in
Recent developments have led to catalytic versions of the Vilsmeier-Haack reaction, which avoid the use of stoichiometric and corrosive POCl₃, making the process milder and more suitable for late-stage formylation. acs.org These catalytic methods can also be adapted for the synthesis of deuterated indole-3-carboxaldehydes. acs.orgorgsyn.org
Table 1: Vilsmeier-Haack Formylation of Indoles
| Entry | Indole Substrate | Reagents | Conditions | Product | Yield (%) | Reference |
| 1 | Indole | DMF, POCl₃ | 0-10 °C, then 35 °C | 1H-Indole-3-carboxaldehyde | 97 | orgsyn.org |
| 2 | 2,3-Dimethyl-aniline | Vilsmeier reagent | 0 °C, then 85 °C, 7h | 4-Methyl-1H-indole-3-carbaldehyde | 90 | google.com |
| 3 | 2,4-Dimethyl-aniline | Vilsmeier reagent | 0 °C, then 85 °C, 5h | 5-Methyl-1H-indole-3-carbaldehyde | 88 | google.com |
| 4 | 2,5-Dimethyl-aniline | Vilsmeier reagent | 0 °C, then 90 °C, 8h | 6-Methyl-1H-indole-3-carbaldehyde | 89 | google.com |
| 5 | Indole | DMF-d₇, DEBM, PhSiH₃, Phosphine (B1218219) oxide catalyst | rt, 16h | 1H-Indole-3-carboxaldehyde-d₁ | 92 | acs.org |
Alternative Formylation Methods
Besides the Vilsmeier-Haack reaction, other methods can be utilized for the formylation of indoles. ekb.eg These include the Reimer-Tiemann reaction, Gattermann reaction, and formylation using Grignard reagents. orgsyn.orgekb.eg Another approach is the oxidation of gramine, a 3-(dimethylaminomethyl)indole, using reagents like sodium nitrite (B80452) in DMF. ekb.eg C3-selective formylation can also be achieved using N-methylaniline in the presence of a ruthenium(III) chloride catalyst. researchgate.net
Protection and Deprotection Strategies for Nitrogen and Aldehyde Functionalities
In multi-step syntheses, it is often necessary to protect reactive functional groups to prevent unwanted side reactions. cem.comorganic-chemistry.org The indole nitrogen and the newly introduced aldehyde group can be sensitive to certain reaction conditions.
The indole nitrogen is often protected with groups like Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), or pivaloyl. nih.govmdpi.org The choice of protecting group depends on its stability under the reaction conditions of subsequent steps and the ease of its removal. For example, the pivaloyl group is known to be robust but can be removed using a lithium base like LDA. mdpi.org
The aldehyde functionality can be protected as an acetal (B89532) or dithioacetal. libretexts.org These protecting groups are stable under a variety of conditions, particularly basic and nucleophilic environments, and can be readily removed by treatment with aqueous acid. libretexts.org This protection is crucial when performing reactions that would otherwise affect the aldehyde, such as those involving strong nucleophiles. libretexts.org
Catalytic and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient catalytic methods. For the synthesis of 2-substituted indole-3-carboxaldehydes like the target compound, several catalytic and green chemistry strategies can be envisioned, primarily focusing on the formation of the C2-C(2-furanyl) bond and the introduction of the C3-carboxaldehyde group.
One promising green approach involves the direct C-H arylation of an indole substrate with a furan derivative. This method avoids the pre-functionalization of starting materials, thereby reducing waste and synthetic steps. Research has shown that the cross-dehydrogenative coupling of furans with indoles can be achieved using earth-abundant metal catalysts such as iron(III) chloride (FeCl₃·6H₂O) in the presence of oxygen as the ultimate oxidant. bohrium.com This reaction is noted for its scalability and compatibility with aqueous media, highlighting its practicality and sustainability. bohrium.com Mechanistic studies suggest that the reaction proceeds via the chemoselective oxidation of the indole by the metal catalyst, followed by nucleophilic trapping by the furan. bohrium.com Similarly, copper(I)-catalyzed cross-dehydrogenative coupling of indoles and furans using air as the terminal oxidant has been reported to produce indolyl-furan biaryl motifs in good to excellent yields. researchgate.netrsc.org
Another significant catalytic method is palladium-catalyzed cross-coupling , such as the Suzuki-Miyaura coupling. This reaction would typically involve the coupling of a 2-halo-1H-indole-3-carboxaldehyde with 2-furanboronic acid or its esters. The efficiency of such reactions is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. While this method is powerful, it necessitates the synthesis of halogenated and boronic acid-functionalized starting materials. nih.gov
The introduction of the carboxaldehyde group at the C3 position is classically achieved through the Vilsmeier-Haack reaction . thieme-connect.de This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings such as indoles. bohrium.comthieme-connect.de The reaction is generally high-yielding and regioselective for the 3-position of the indole ring. researchgate.net Recent advancements have explored catalytic versions of this reaction. nih.gov
A potential synthetic sequence for 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)- could therefore involve:
Direct C-H arylation of 1H-indole with furan using an iron or copper catalyst to form 2-(2-furanyl)-1H-indole.
Subsequent Vilsmeier-Haack formylation of the resulting 2-(2-furanyl)-1H-indole to introduce the aldehyde at the 3-position.
Alternatively, a convergent approach could involve the Suzuki coupling of 2-bromo-1H-indole-3-carboxaldehyde with 2-furanboronic acid.
| Catalyst System | Reactants | Reaction Type | Key Green Features |
| FeCl₃·6H₂O / O₂ | Indole, Furan | Cross-Dehydrogenative Coupling | Earth-abundant metal, uses oxygen as oxidant, aqueous compatibility bohrium.com |
| Cu(I) / Air | Indole, Furan | Cross-Dehydrogenative Coupling | Uses air as oxidant researchgate.netrsc.org |
| Pd(OAc)₂ / Ligand | 2-Halo-indole-3-carboxaldehyde, 2-Furanboronic acid | Suzuki-Miyaura Coupling | High efficiency and functional group tolerance nih.gov |
| POCl₃ / DMF | 2-(2-Furanyl)-1H-indole | Vilsmeier-Haack Reaction | High regioselectivity for formylation bohrium.comthieme-connect.de |
Synthetic Optimization and Yield Enhancement Studies
The optimization of synthetic protocols is crucial for maximizing product yield and minimizing byproducts. For the synthesis of 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)-, optimization studies would focus on several key parameters for both the C-C bond formation and the formylation steps.
In the context of direct C-H arylation , optimization would involve screening various metal catalysts (e.g., different iron and copper salts), catalyst loading, solvents, reaction temperature, and reaction time. For instance, in the FeCl₃-catalyzed coupling of furans and indoles, the choice of an appropriate solvent and the partial pressure of oxygen can significantly influence the reaction rate and yield. bohrium.com
For palladium-catalyzed cross-coupling reactions , optimization is a multifactorial process. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand, the base (e.g., carbonates, phosphates), and the solvent system are all critical for achieving high yields. Bulky electron-rich phosphine ligands often prove effective in facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. The reaction temperature and time must also be carefully controlled to prevent catalyst decomposition and side reactions.
A study on the synthesis of related 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives from 1H-indole-3-carboxaldehyde and anthranilamide provides insights into reaction optimization. nih.gov The screening of various Brønsted acids and reaction conditions revealed that p-toluenesulfonic acid (p-TSA) in acetonitrile (B52724) at reflux gave a moderate yield of the desired product, highlighting the importance of catalyst and solvent selection. nih.gov Further optimization in this study involved exploring different reaction initiators, which significantly impacted the product distribution and yield. nih.gov
| Reaction Step | Parameters for Optimization | Potential Outcomes of Optimization |
| Direct C-H Arylation | Catalyst type and loading, solvent, temperature, oxygen pressure | Increased yield of 2-(2-furanyl)-1H-indole, improved selectivity, reduced reaction time. |
| Suzuki-Miyaura Coupling | Palladium source, ligand structure, base, solvent, temperature | Higher coupling efficiency, broader substrate scope, lower catalyst loading. |
| Vilsmeier-Haack Formylation | Molar ratio of reagents, temperature, reaction time, work-up conditions | Enhanced yield and purity of 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)-, minimized side-product formation. |
Chemical Reactivity and Functionalization of 1h Indole 3 Carboxaldehyde, 2 2 Furanyl
Reactions at the Aldehyde Group (C3-Carboxaldehyde)
The aldehyde group at the C3 position of the indole (B1671886) ring is a key site for a variety of chemical transformations, including condensation reactions and redox pathways. researchgate.netekb.eg
Condensation Reactions (e.g., Knoevenagel, Aldol (B89426), Schiff Base Formation)
The aldehyde functionality readily participates in condensation reactions to form new carbon-carbon and carbon-nitrogen bonds.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. organicreactions.orgwikipedia.orgsigmaaldrich.com For 1H-indole-3-carboxaldehydes, this reaction provides a pathway to α,β-unsaturated compounds. researchgate.netsigmaaldrich.com The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an amine salt. wikipedia.orgsigmaaldrich.com The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org
Aldol Condensation: As a modification of the aldol condensation, the Knoevenagel reaction follows a similar principle of nucleophilic addition to the carbonyl group. wikipedia.orgsigmaaldrich.com
Schiff Base Formation: The aldehyde group of indole-3-carboxaldehyde (B46971) derivatives reacts with primary amines to form Schiff bases (imines). nih.govijpbs.comorientjchem.org This reaction is fundamental in the synthesis of various heterocyclic compounds and has been employed to functionalize polymers like gelatin. researchgate.net The formation of Schiff bases is often catalyzed by acids. orientjchem.org Studies have reported the synthesis of novel Schiff bases through the condensation of indole-3-carboxaldehyde with various amines, including amino acids and aminophenols. nih.govijpbs.com
Table 1: Examples of Condensation Reactions
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference(s) |
| Knoevenagel | 2-methoxybenzaldehyde | Thiobarbituric acid | Piperidine/Ethanol | Enone | wikipedia.org |
| Knoevenagel | Aldehydes/Ketones | Active methylene compounds | Weakly basic amine | α,β-unsaturated ketone | wikipedia.org |
| Schiff Base | Indole-3-carboxaldehyde | L-amino acids/aminophenols | - | Heterocyclic Schiff bases | nih.gov |
| Schiff Base | Indole-3-carboxaldehyde | 1,4-Diaminobutane | Reflux in ethanol | Imine | ijpbs.com |
Reduction and Oxidation Pathways
The aldehyde group can be readily reduced to an alcohol or oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride.
Oxidation: The aldehyde group of indole-3-carboxaldehyde is easily oxidized to form indole-3-carboxylic acid. wikipedia.org
Table 2: Redox Reactions of the Aldehyde Group
| Reaction Type | Reagent | Product | Reference(s) |
| Oxidation | - | Indole-3-carboxylic acid | wikipedia.org |
| Reduction | Sodium borohydride or Lithium aluminum hydride | Alcohol |
Reactions at the Indole Nitrogen (N1-Position)
The nitrogen atom of the indole ring is another key site for functionalization, allowing for the introduction of various substituents. ekb.eg
N-Alkylation and N-Acylation
N-Alkylation: The indole nitrogen can be alkylated to introduce alkyl or aryl groups. researchgate.netmdpi.com Copper-catalyzed reactions of indole-3-carboxaldehyde with dihalides in basic conditions have been used to synthesize N-substituted derivatives. researchgate.net
N-Acylation: N-acylation of indoles is a common strategy to protect the nitrogen or to introduce functional groups. ekb.egclockss.org This can be achieved using acyl chlorides in the presence of a base and a catalyst like DMAP. researchgate.net Direct acylation with carboxylic acids in the presence of boric acid has also been reported. clockss.org
Table 3: N-Functionalization Reactions
| Reaction Type | Reagent(s) | Catalyst/Conditions | Product Type | Reference(s) |
| N-Alkylation | Dihalides | Copper catalyst, base | N-alkyl/aryl indole | researchgate.net |
| N-Acylation | Acyl chlorides | Triethylamine, DMAP | N-acyl indole | researchgate.net |
| N-Acylation | Carboxylic acids | Boric acid, reflux | N-acyl indole | clockss.org |
Other N-Functionalization Strategies
Beyond simple alkylation and acylation, other methods for modifying the indole nitrogen exist, often involving more complex reaction pathways. These can include the introduction of various heterocyclic moieties.
Reactivity of the 2-(2-Furanyl) Substituent
The furan (B31954) ring at the C2 position of the indole introduces its own set of reactive possibilities. The electron-rich nature of the furan ring makes it susceptible to electrophilic attack.
Research has shown that the furan ring can undergo ring-opening and subsequent ring-closure reactions. For instance, acid-catalyzed interaction of 2-(2-aminophenyl)furans with aldehydes can lead to the formation of 3-(2-acylvinyl)-2-(hetero)arylindoles. researchgate.net Furthermore, the furan moiety can participate in oxidative coupling reactions. For example, a two-fold oxidative C-C coupling of furans with indoles mediated by iron(III) chloride has been developed to synthesize bis(indolyl)furans. chemrxiv.org The reactivity of the furan substituent adds another layer of complexity and synthetic potential to the 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)- scaffold.
Electrophilic Aromatic Substitution on the Furan Ring
The furan moiety within the 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)- molecule offers potential sites for electrophilic aromatic substitution. The reactivity of the furan ring is influenced by the activating effect of the oxygen lone pair and the deactivating effect of the indole-3-carboxaldehyde substituent at its 2-position. Generally, electrophilic attack on a 2-substituted furan preferentially occurs at the C5 position.
While specific studies on the electrophilic substitution of 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)- are not extensively documented, the behavior of related 2-furyl-indole systems provides valuable insights. For instance, halogenation and nitration are common electrophilic substitution reactions. quimicaorganica.orgumn.edu The relative reactivity of the furan versus the indole ring is a critical consideration. The indole nucleus is highly susceptible to electrophilic attack, typically at the C3 position, which is already occupied by the formyl group in the target molecule. researchgate.net This may direct electrophiles towards the furan ring or other positions on the indole nucleus.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)-
| Electrophilic Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃/CH₃COOH | 5-Nitro-2-(2-furanyl)-1H-indole-3-carboxaldehyde or 2-(5-nitro-2-furanyl)-1H-indole-3-carboxaldehyde |
| Bromination | Br₂/CH₃COOH | 5-Bromo-2-(2-furanyl)-1H-indole-3-carboxaldehyde or 2-(5-bromo-2-furanyl)-1H-indole-3-carboxaldehyde |
| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | Predominantly at the 5-position of the furan ring, if the indole ring is deactivated. |
Note: The table presents predicted outcomes based on general principles of electrophilic substitution on furan and indole derivatives. Experimental verification is required.
Ring Opening or Rearrangement Reactions of the Furan Moiety
The furan ring in 2-substituted indoles is known to undergo ring-opening or rearrangement reactions under specific conditions, particularly in the presence of acids or oxidizing agents. nih.govresearchgate.netdntb.gov.ua These transformations can lead to the formation of diverse and complex molecular scaffolds.
Acid-catalyzed ring opening of furans typically proceeds via protonation of the furan oxygen, followed by nucleophilic attack. rsc.org In the context of 2-(2-furanyl)indoles, this can initiate a cascade of reactions, including recyclization to form new heterocyclic systems. For example, the treatment of 2-(o-aminophenyl)furans with aldehydes in the presence of acid leads to a Pictet-Spengler-like reaction, yielding 3-(2-acylvinyl)-2-(hetero)arylindoles through a furan ring-opening/indole ring-closure sequence. researchgate.net
Oxidative rearrangements of 2-(2-aminobenzyl)furans have also been reported to yield 2-(2-acylvinyl)indoles. nih.govresearchgate.net While the subject molecule lacks the aminobenzyl group, these studies highlight the general susceptibility of the furan ring in such systems to undergo cleavage and rearrangement.
Table 2: Potential Ring Opening and Rearrangement Reactions
| Reaction Type | Conditions | Potential Product Class |
| Acid-Catalyzed Rearrangement | Strong acid (e.g., HCl, H₂SO₄) | Polycyclic indole derivatives |
| Oxidative Cleavage | Oxidizing agents (e.g., m-CPBA, O₃) | Dicarbonyl compounds or their derivatives |
Note: This table outlines potential reaction pathways based on literature precedents for related compounds.
C-C and C-N Coupling Reactions
Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for the functionalization of heterocyclic compounds. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.orgnih.gov These reactions would likely require prior halogenation of either the indole or the furan ring of 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)- to introduce a suitable handle for coupling.
The Suzuki-Miyaura coupling would enable the formation of a new C-C bond by reacting a halogenated derivative of the title compound with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For instance, bromination at the C5 position of the furan ring would yield a substrate amenable to coupling with various aryl or vinyl boronic acids.
The Heck reaction provides a method for the arylation or vinylation of the heterocyclic core. organic-chemistry.orgnih.govbeilstein-journals.org A halogenated derivative of 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)- could be coupled with an alkene under palladium catalysis to introduce a new carbon-carbon double bond.
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. wikipedia.orgorganic-chemistry.orgnumberanalytics.com A halo-derivative of the target molecule could be coupled with a primary or secondary amine to introduce a nitrogen-based substituent. The aldehyde functionality at the C3 position of the indole might require protection during these coupling reactions to prevent undesired side reactions.
Table 3: Potential Cross-Coupling Reactions for Functionalization
| Coupling Reaction | Halogenated Substrate (Example) | Coupling Partner (Example) | Potential Product |
| Suzuki-Miyaura | 2-(5-Bromo-2-furanyl)-1H-indole-3-carboxaldehyde | Phenylboronic acid | 2-(5-Phenyl-2-furanyl)-1H-indole-3-carboxaldehyde |
| Heck | 5-Bromo-2-(2-furanyl)-1H-indole-3-carboxaldehyde | Styrene | 5-(2-Phenylvinyl)-2-(2-furanyl)-1H-indole-3-carboxaldehyde |
| Buchwald-Hartwig | 2-(5-Bromo-2-furanyl)-1H-indole-3-carboxaldehyde | Morpholine | 2-(5-Morpholino-2-furanyl)-1H-indole-3-carboxaldehyde |
Note: The examples provided are illustrative of the potential applications of cross-coupling reactions.
Exploration of Novel Reaction Pathways
The unique combination of indole, furan, and aldehyde functionalities in 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)- opens avenues for the exploration of novel reaction pathways. The aldehyde group can serve as a handle for various transformations, including condensations, multicomponent reactions, and reductions.
For instance, condensation of the aldehyde with active methylene compounds could lead to the synthesis of extended conjugated systems. Multicomponent reactions, involving the indole, aldehyde, and other reactants, could provide rapid access to complex molecular architectures.
Furthermore, the Fe(III)-mediated two-fold oxidative coupling of furans with indoles has been reported to provide access to bis(indolyl)furans. chemrxiv.org Applying similar methodologies to 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)- could lead to the synthesis of novel dimeric or oligomeric structures with potentially interesting photophysical properties. The development of novel catalytic systems for the selective functionalization of this molecule remains an active area of research.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1H-Indole-3-carboxaldehyde, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide unambiguous assignments of all proton and carbon signals.
The ¹H NMR spectrum of 1H-Indole-3-carboxaldehyde shows distinct signals for each proton in the molecule. The aldehydic proton characteristically appears at a very downfield chemical shift, typically around 9.9-10.0 ppm, due to the deshielding effect of the carbonyl group. The indole (B1671886) N-H proton is also observed far downfield, often above 12 ppm in DMSO-d₆, a common solvent for this analysis. The aromatic protons on the indole ring appear in the range of 7.2 to 8.3 ppm. vulcanchem.com
The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the aldehyde is the most downfield signal, appearing around 185 ppm. The carbons of the indole ring resonate between approximately 112 and 139 ppm. vulcanchem.com
¹H NMR Spectral Data of 1H-Indole-3-carboxaldehyde (400 MHz, DMSO-d₆) vulcanchem.com
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 12.19 | s | N-H |
| 9.99 | s | CHO |
| 8.32 | s | H-2 |
| 8.15 | d | H-4 |
| 7.55 | d | H-7 |
| 7.28 | m | H-5 |
¹³C NMR Spectral Data of 1H-Indole-3-carboxaldehyde (22.53 MHz, DMSO-d₆) vulcanchem.com
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 184.86 | C=O |
| 138.20 | C-2 |
| 137.08 | C-7a |
| 124.18 | C-3a |
| 123.40 | C-6 |
| 122.06 | C-5 |
| 120.82 | C-4 |
| 118.24 | C-3 |
Two-dimensional NMR techniques are essential for confirming the assignments made from 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). In 1H-Indole-3-carboxaldehyde, COSY spectra would confirm the coupling between adjacent protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6, H-7). chemicalbook.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This technique provides a direct link between the ¹H and ¹³C assignments, for example, confirming that the proton at 8.32 ppm is attached to the carbon at 138.20 ppm (C-2). chemicalbook.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for identifying quaternary carbons (carbons with no attached protons) and for assembling the molecular fragments. For instance, the aldehydic proton (CHO) would show an HMBC correlation to the C-3 carbon, confirming its position on the indole ring. chemicalbook.comnist.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close to each other in space, regardless of whether they are bonded. This can be used to confirm spatial relationships within the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The FT-IR spectrum of 1H-Indole-3-carboxaldehyde displays several key absorption bands that confirm its structure. A broad band is typically observed in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. The most prominent feature is the strong absorption from the carbonyl (C=O) stretch of the aldehyde group, which appears around 1638-1660 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also observed in their characteristic regions. rsc.org
Characteristic FT-IR Absorption Bands for 1H-Indole-3-carboxaldehyde
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3380 | N-H Stretch | Indole N-H |
| ~1638 | C=O Stretch | Aldehyde |
| ~1500-1600 | C=C Stretch | Aromatic Ring |
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For 1H-Indole-3-carboxaldehyde, Raman spectra would clearly show the aromatic ring vibrations. The C=C stretching modes of the benzene and pyrrole (B145914) rings would produce strong signals. The C=O stretch is also observable in Raman spectra, though typically weaker than in the IR.
Mass Spectrometry
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For 1H-Indole-3-carboxaldehyde, the molecular ion peak [M]⁺ would be observed at an m/z of approximately 145, corresponding to its molecular weight. nih.gov Electron ionization (EI-MS) would lead to characteristic fragmentation, such as the loss of the aldehyde group (-CHO), resulting in a significant fragment ion. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)-. By providing the exact mass of the molecular ion, HRMS allows for the determination of the elemental composition with high precision, thereby confirming the molecular formula.
In a typical analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured with exceptional accuracy. For 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)-, with a molecular formula of C13H9NO2, the theoretical exact mass can be calculated. Experimental determination via HRMS would be expected to yield a value in very close agreement with this theoretical mass, often to within a few parts per million (ppm). This level of accuracy helps to distinguish the target compound from other isomers or compounds with the same nominal mass.
Table 1: HRMS Data for 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)-
| Parameter | Value |
| Molecular Formula | C13H9NO2 |
| Theoretical Exact Mass (Monoisotopic) | 211.0633 u |
| Ionization Mode | Electrospray Ionization (ESI) is commonly used. |
| Expected Ion | [M+H]+ or [M-H]- |
Note: The table presents theoretical data and common experimental conditions. Actual experimental values would be reported from specific analyses.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for assessing the purity of 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)- and identifying any volatile impurities.
In a GC-MS analysis, the sample is vaporized and injected into a long, thin capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a "fingerprint" that can be used to identify the compound. The retention time from the gas chromatograph and the mass spectrum together provide a high degree of confidence in the identification. This method is also highly effective for quantifying the purity of the sample by comparing the peak area of the main compound to the areas of any impurity peaks.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)-. The absorption of UV or visible light by the molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are related to the types of electronic transitions possible within the molecule.
The structure of 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)- features a highly conjugated system, encompassing the indole ring, the furan (B31954) ring, and the aldehyde group. This extensive conjugation results in characteristic absorption bands in the UV-Vis spectrum. Typically, π → π* transitions, which involve the excitation of electrons in the pi-bonding orbitals, are observed at longer wavelengths and are responsible for the primary absorption maxima. The position and intensity of these bands are sensitive to the solvent environment and can provide insights into the extent of conjugation and the electronic properties of the molecule.
Table 2: Expected UV-Vis Absorption Data for 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)-
| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |
| π → π | 250-400 | Indole, Furan, Aldehyde (conjugated system) |
| n → π | >300 | Carbonyl group (C=O) |
Note: The specific λmax values would be determined experimentally and can be influenced by the solvent used.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)-, this technique can provide a wealth of information, including bond lengths, bond angles, and intermolecular interactions.
To perform X-ray crystallography, a single crystal of the compound is grown and then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the crystal's electron density is collected and analyzed. This data is then used to construct a detailed model of the molecular structure. The resulting crystal structure would reveal the planarity of the indole and furan rings and their relative orientation. It would also elucidate any hydrogen bonding or π-stacking interactions that govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules.
Computational and Theoretical Studies on 1h Indole 3 Carboxaldehyde, 2 2 Furanyl
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic nature of molecules. For 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)-, these calculations can elucidate the influence of the furan (B31954) ring at the C2 position on the electronic properties of the indole-3-carboxaldehyde (B46971) scaffold.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its electronic energy. For the parent compound, indole-3-carboxaldehyde, DFT calculations using the B3LYP method with a 6-31G basis set have been employed to predict the most stable conformer. researchgate.net Such analyses are crucial for understanding the molecule's ground-state properties.
For 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)-, similar DFT calculations would be essential to understand how the bulky furan substituent affects the planarity and bond angles of the indole (B1671886) ring system. The positional isomer, 2-(furan-2-yl)-1H-indole-3-carbaldehyde, has been noted for its moderate lipophilicity and capacity for hydrogen bonding, properties that are derived from its electronic structure. vulcanchem.com
Table 1: Reported Physicochemical Properties for 2-(furan-2-yl)-1H-indole-3-carbaldehyde
| Property | Value | Reference |
|---|---|---|
| CAS Number | 61726-88-3 | vulcanchem.com |
| logP | 3.24 | vulcanchem.com |
This data provides a baseline for understanding the molecule's polarity and potential for membrane permeability.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are critical for predicting molecular reactivity. The MEP map visualizes the charge distribution across a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. In studies of the parent indole-3-carboxaldehyde, the MEP analysis highlights the electronegative character of the oxygen atom in the aldehyde group, making it a likely site for electrophilic attack. researchgate.net The addition of the electron-rich furan ring at the C2 position in the target compound would likely enhance the nucleophilicity of the indole system.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For a molecule like 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)-, the key rotational bond is between the indole C2 carbon and the furan ring. A potential energy surface (PES) can be calculated to map the energy of the molecule as a function of this rotation.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While quantum calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. An MD simulation would model the movements of the 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)- molecule, including the rotation around the indole-furan bond and the flexibility of the rings themselves.
By placing the molecule in a simulated box of solvent (e.g., water), MD can also reveal detailed information about solvent interactions. It can show how water molecules arrange around the polar aldehyde group and the N-H of the indole, forming hydrogen bonds, and how they interact with the hydrophobic surfaces of the aromatic rings. This provides insight into the molecule's solubility and how its conformation might change in an aqueous biological environment.
In Silico Prediction of Molecular Interactions and Binding Modes
In silico methods, particularly molecular docking, are instrumental in rational drug design for predicting how a small molecule (ligand) might bind to a biological macromolecule like an enzyme or receptor.
Molecular docking simulations place a ligand into the binding site of a target protein and calculate a score representing the predicted binding affinity. While specific docking studies for 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)- are not widely reported, research on closely related indole-furan derivatives demonstrates the utility of this approach.
For example, a series of furan-indole carbohydrazide (B1668358) derivatives were predicted through molecular docking to inhibit tubulin polymerization by binding at the colchicine (B1669291) site. nih.gov The simulations revealed key molecular interactions responsible for this binding.
Table 2: Predicted Molecular Interactions of a Furan-Indole Derivative with Tubulin
| Interacting Group of Ligand | Interacting Residue of Tubulin | Type of Interaction | Reference |
|---|---|---|---|
| Indole Nitrogen | Thr179 | Hydrogen Bond | nih.gov |
| Hydrazide Arm (Sulphur) | Lys254 | Hydrogen Bond | nih.gov |
This table exemplifies the detailed interaction data that can be obtained from docking studies, guiding the design of more potent inhibitors.
Similarly, other indole derivatives have been docked against microbial enzyme targets, such as UDP-N-acetylmuramate-l-alanine ligase (MurC), to predict their antimicrobial potential. nih.gov Such studies on 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)- could identify its potential biological targets and pave the way for its development as a therapeutic agent. researchgate.netresearchgate.net
Binding Site Analysis and Ligand-Protein Interaction Profiling
Computational methodologies, particularly molecular docking simulations, have been instrumental in elucidating the potential binding modes and interactions of indole-based compounds with biological targets. In the case of derivatives structurally related to 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)-, such as furanyl-3-phenyl-1H-indole-carbohydrazides, molecular docking has suggested a specific binding interaction with tubulin. nih.gov
These in silico studies predicted that this class of compounds likely binds at the colchicine site of the tubulin protein. nih.gov This interaction is significant as it can disrupt microtubule dynamics, a mechanism of action for several potent anticancer agents. The analysis of the binding mode reveals key interactions between the ligand and the amino acid residues within the colchicine-binding pocket. While specific data for 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)- is not detailed, the general binding pattern for this family of compounds involves a combination of hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex.
The furan moiety, along with the indole core, plays a crucial role in orienting the molecule within the binding site and establishing these critical interactions. The predicted binding affinity is often correlated with the observed biological activity, providing a rational basis for the design of new and more potent tubulin inhibitors. nih.gov
| Target Protein | Predicted Binding Site | Key Interacting Residues (General for furan-indole derivatives) | Potential Effect |
| Tubulin | Colchicine Site | Cys241, Leu248, Ala250, Val318, Ile378 (representative) | Perturbation of microtubule dynamics |
Theoretical Spectroscopic Property Prediction and Comparison with Experimental Data
The synergy between theoretical calculations and experimental spectroscopic measurements provides a powerful approach for the structural elucidation and characterization of complex organic molecules. For the parent compound, 1H-Indole-3-carbaldehyde, extensive studies have been conducted using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict its spectroscopic properties, which are then compared with experimental data. researchgate.net
Theoretical calculations are typically performed using a specific basis set, such as 6-311++G(d,p), to optimize the molecular geometry and predict vibrational frequencies (FT-IR and FT-Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.net
For 1H-Indole-3-carbaldehyde, the calculated geometric parameters, such as bond lengths and angles, have shown good agreement with experimental values obtained from X-ray diffraction studies. researchgate.net This validates the computational model used.
Vibrational Spectroscopy: The theoretical vibrational frequencies, after appropriate scaling, generally show a strong correlation with the experimental FT-IR and FT-Raman spectra. The Potential Energy Distribution (PED) analysis is often used to assign the vibrational modes to specific functional groups within the molecule. researchgate.net
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the 1H and 13C NMR chemical shifts. These predicted values for 1H-Indole-3-carbaldehyde have been found to be in good agreement with the experimental spectra recorded in solution. researchgate.net
Electronic Spectroscopy: The TD-DFT method, often combined with a solvent model like the Polarizable Continuum Model (PCM), is used to predict the electronic transitions and the maximum absorption wavelengths (λmax) in the UV-Vis spectrum. For 1H-Indole-3-carbaldehyde, the calculated λmax values in different solvents have been shown to be comparable to the experimental data. researchgate.net
The close agreement between the theoretically predicted and experimentally observed spectroscopic data for the parent indole structure provides a high degree of confidence in the assigned structure and a solid foundation for extending these computational approaches to more complex derivatives like 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)-. researchgate.net
Table of Spectroscopic Data Comparison for 1H-Indole-3-carbaldehyde
| Spectroscopic Technique | Theoretical Method | Key Findings |
| FT-IR & FT-Raman | DFT/B3LYP/6-311++G(d,p) | Good correlation between calculated and experimental vibrational frequencies. researchgate.net |
| 1H & 13C NMR | GIAO/DFT | Predicted chemical shifts align well with experimental data. researchgate.net |
| UV-Vis | TD-DFT/PCM | Calculated electronic transitions are comparable to experimental absorption maxima. researchgate.net |
Structure Activity Relationship Sar Investigations of 1h Indole 3 Carboxaldehyde, 2 2 Furanyl Derivatives
Influence of Substitutions on the Indole (B1671886) Ring System
Substitutions on the indole ring of 1H-indole-3-carboxaldehyde derivatives can significantly modulate their biological profiles. While specific SAR data for 2-(2-furanyl)-1H-indole-3-carboxaldehyde is limited in publicly available literature, general principles can be drawn from studies on related indole structures.
For instance, in a study focused on 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, which share a common indole-3-yl core, the introduction of a halogen atom at the 5-position of the indole ring had a notable impact on antibacterial activity. Specifically, the compound 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (a derivative of an indole-3-carboxaldehyde (B46971) precursor) exhibited a potent minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This finding suggests that the electronic and steric properties of substituents at this position can be critical for interaction with biological targets. The introduction of a bulky and lipophilic iodine atom may enhance binding affinity through various non-covalent interactions.
Furthermore, N-acylation of the indole nitrogen in indole-3-carboxaldehyde analogues has been shown to influence their antioxidant activity. A study on a series of indole-3-carboxaldehyde derivatives revealed that the parent compound with a free indole N-H showed considerable antioxidant activity. nih.gov However, acylation of the indole nitrogen with a 2-chloroacetyl group resulted in a negligible effect, indicating that an unsubstituted or appropriately substituted indole nitrogen is important for this particular biological activity. nih.gov
These examples highlight the sensitivity of the indole scaffold to substitutions and underscore the importance of exploring a diverse range of functional groups at various positions on the indole ring to optimize the desired biological effect.
Impact of Modifications at the 3-Carboxaldehyde Position
The 3-carboxaldehyde group of 1H-indole-3-carboxaldehyde, 2-(2-furanyl)- is a key functional handle that can be readily modified to probe its role in molecular interactions and to generate derivatives with altered biological activities. The aldehyde functionality, being a reactive electrophile and a hydrogen bond acceptor, is often crucial for binding to biological targets. researchgate.net
One common modification is the conversion of the aldehyde to a Schiff base through condensation with various amines. This transformation introduces new steric and electronic features and can significantly enhance biological activity. For example, the condensation of indole-3-carboxaldehyde with different aryl amines has been shown to produce compounds with significant antioxidant properties. nih.gov This suggests that extending the molecule from the 3-position with appropriate aromatic moieties can lead to enhanced radical scavenging capabilities.
Furthermore, the aldehyde can undergo Knoevenagel condensation with active methylene (B1212753) compounds. For instance, the reaction of indole-3-carboxaldehyde with 3-cyanoacetylindole, catalyzed by triphenylphosphine, yields 3-(1-substituted-1H-indol-3-yl)-2-(1H-indole-3-carbonyl)acrylonitriles. nih.gov Such modifications dramatically alter the shape, size, and electronic distribution of the molecule, which can lead to novel biological activities. The introduction of a cyano group, a strong electron-withdrawing group, can influence the molecule's ability to participate in hydrogen bonding and other interactions.
The aldehyde can also be reduced to an alcohol or oxidized to a carboxylic acid. researchgate.net These changes alter the electronic nature and hydrogen bonding capacity of the substituent at the 3-position, which can have a profound effect on biological activity. While specific studies on the 2-(2-furanyl) derivative are scarce, these general transformations provide a roadmap for future SAR studies.
Role of the 2-(2-Furanyl) Moiety in Modulating Molecular Interactions
The oxygen atom in the furan (B31954) ring can act as a hydrogen bond acceptor, potentially forming key interactions with biological macromolecules. The aromatic nature of the furan ring allows it to participate in π-π stacking interactions with aromatic residues in a protein's binding pocket.
In a broader context, the replacement of a phenyl ring with a furan ring is a common strategy in medicinal chemistry, often leading to improved potency, selectivity, or pharmacokinetic properties. For instance, in a study on tubulin inhibitors, the introduction of a furanyl ring on an indole carbohydrazide (B1668358) scaffold led to compounds with potent antiproliferative and microtubule-destabilizing properties. nih.gov However, the same study also noted that the installation of electron-withdrawing substituents on the furanyl ring did not generally improve the anticancer effects, indicating a nuanced role for the furan moiety. nih.gov
The position of the furan ring is also critical. A report on 5-(2-furyl)-1H-indole-3-carbaldehyde highlights that this positional isomer of the title compound has distinct electronic and steric properties compared to the 2-(2-furanyl) isomer. beilstein-journals.org This underscores the importance of the specific attachment point of the furan ring to the indole core in defining the molecule's three-dimensional shape and interaction profile.
Strategic Chemical Modifications for Probing Mechanistic Pathways
Strategic chemical modifications of the 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)- scaffold are essential for elucidating its mechanism of action. By systematically altering specific functional groups, researchers can identify which parts of the molecule are critical for its biological effects and gain insights into its molecular targets.
One common strategy involves the synthesis of simplified or constrained analogues. For example, if the 2-(2-furanyl) group is hypothesized to be crucial for activity, analogues with a phenyl or other heterocyclic rings at the 2-position could be synthesized to probe the importance of the furan's specific electronic and steric features. Studies on related 2-aryl-1H-indole derivatives have shown that the nature of the aryl group significantly influences activity. nih.gov
Another approach is to introduce photoreactive or chemically reactive groups at specific positions. These "probe" compounds can be used in biochemical experiments to covalently label the biological target, allowing for its identification and characterization. For instance, the aldehyde at the 3-position could be modified to incorporate a photolabile group.
Furthermore, the synthesis of derivatives with altered electronic properties can help to understand the nature of the binding interactions. For example, introducing electron-donating or electron-withdrawing substituents on the indole or furan rings can modulate the molecule's electrostatic potential and its ability to form hydrogen bonds or engage in π-stacking interactions. In a study of indole-3-carboxaldehyde analogues, the introduction of an electron-donating methoxy (B1213986) group on a coupled aryl amine moiety led to dominant antioxidant activity, while an electron-withdrawing nitro group in the same position resulted in slightly less activity. nih.gov
Finally, the conversion of the aldehyde to other functional groups, as discussed in section 6.2, such as Schiff bases, hydrazones, or nitriles, serves as a powerful tool to explore the chemical space around the 3-position and to understand its role in the compound's mechanistic pathway. nih.gov
Computational SAR and QSAR Modeling
Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are invaluable tools for understanding the SAR of 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)- derivatives and for designing new analogues with improved activity.
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For example, a QSAR study on 2-phenylindole-3-carbaldehyde derivatives as antimitotic agents identified the importance of several molecular descriptors, including those related to the electrostatic potential of atoms, surface area, and the presence of bulky groups. nih.gov Such models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. While a specific QSAR model for 2-(2-furanyl)-1H-indole-3-carboxaldehyde is not available, the principles from related studies can guide the selection of relevant descriptors for future modeling efforts. These would likely include descriptors for the furan ring's electronic properties and steric bulk.
Molecular docking simulations can provide insights into the putative binding mode of these compounds with their biological targets. For instance, in a study of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, molecular docking was used to predict their binding to long RSH proteins, which are involved in bacterial stringent response. nih.gov Similar docking studies could be performed for 2-(2-furanyl)-1H-indole-3-carboxaldehyde derivatives with hypothesized targets to visualize potential binding interactions, identify key amino acid residues involved in binding, and rationalize observed SAR data.
Applications in Chemical Synthesis and Materials Science Research
Role as a Building Block for Complex Polycyclic Systems
The structure of 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)- is primed for the synthesis of intricate polycyclic systems. The aldehyde group at the C3 position of the indole (B1671886) is a versatile reactive handle. It readily participates in condensation reactions with various nucleophiles. For instance, the acid-catalyzed electrophilic substitution reaction of indoles with aldehydes is a well-established method for producing bis(indolyl)methanes. researchgate.netresearchgate.net By extension, 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)- can react with other indole molecules to create complex, unsymmetrical tris(indolyl)methane structures, where one of the indole rings is highly functionalized with a furan (B31954) moiety. researchgate.net
Furthermore, the aldehyde can undergo Knoevenagel or similar condensation reactions with active methylene (B1212753) compounds, paving the way for the creation of new fused ring systems. The reactivity is analogous to that of the parent indole-3-carboxaldehyde (B46971), which is widely used to build larger heterocyclic frameworks. wikipedia.orgorgsyn.org The presence of the furan ring offers another dimension for cyclization, potentially participating in cycloaddition reactions to build even more complex, three-dimensional polycyclic molecules.
Utility in the Synthesis of Indole Alkaloid Analogs
Indole-3-carboxaldehyde is a pivotal precursor in the synthesis of numerous biologically active compounds and indole alkaloids. researchgate.net It is a key starting material for producing indole phytoalexins, which are antimicrobial secondary metabolites produced by plants. chemicalbook.com Synthetic routes to these natural products often rely on the aldehyde functionality as a key building block. chemicalbook.com
Consequently, 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)- serves as a valuable starting material for creating novel analogs of these alkaloids. Standard synthetic transformations, such as reductive amination to form tryptamine (B22526) derivatives or condensation reactions to build more complex side chains, can be applied. nih.gov The resulting alkaloid analogs, bearing the 2-furanyl substituent, would possess unique steric and electronic properties compared to their natural counterparts, potentially leading to new biological activities. The synthesis of the natural phytoalexin camalexin, for example, proceeds from intermediates derived from tryptophan, highlighting the importance of the indole core in plant defense chemicals. nih.gov
Development of Novel Heterocyclic Scaffolds
The development of new heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science. The reactivity of 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)- provides multiple avenues to novel structures. The aldehyde group can react with a wide array of bifunctional reagents to generate new heterocyclic rings fused or linked to the indole core.
A prominent example is the Schiff base condensation with thiosemicarbazides to yield indole-3-carboxaldehyde thiosemicarbazones. aku.edu.tr These derivatives are not only interesting in their own right but can also serve as intermediates for the synthesis of various sulfur- and nitrogen-containing heterocycles. This reaction, when applied to the 2-furanyl substituted indole aldehyde, would produce novel scaffolds combining the indole, furan, and thiosemicarbazone moieties, each known to contribute to biological activity. aku.edu.tr
Exploration as Fluorescent Probes or Chemosensors
Indole and its derivatives are renowned for their inherent fluorescent properties, which are sensitive to the molecular environment. nih.gov The fluorescence of these compounds typically arises from the π-conjugated system of the indole ring. nih.gov In 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)-, the conjugation is extended by the furan ring at the 2-position, which can be expected to modulate the photophysical properties, such as shifting the emission wavelength and affecting the quantum yield.
While specific studies on this molecule are not prevalent, research on other indole derivatives shows their potential as fluorescent probes. chemicalbook.com The aldehyde group can act as a recognition site or a reactive center for detecting specific analytes. Upon binding or reaction, the electronic structure of the conjugated system would be altered, leading to a detectable change in the fluorescence signal. This makes such molecules promising candidates for the development of new chemosensors for ions or small molecules.
Integration into Polymeric Materials or Supramolecular Assemblies
The potential for 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)- to be integrated into larger molecular assemblies is rooted in its capacity for non-covalent interactions, particularly hydrogen bonding. The indole ring contains an N-H group, which is a strong hydrogen bond donor, while the aldehyde's carbonyl oxygen is a hydrogen bond acceptor. nih.gov This dual functionality allows the molecule to participate in self-assembly, forming ordered supramolecular structures such as chains or networks in the solid state.
The importance of the indole N-H in forming hydrogen bonds is critical for the structure and assembly of many biological and synthetic systems. nih.gov In molecules like indomethacin, hydrogen bonding involving both carboxylic acid and amide groups dictates the packing in amorphous and crystalline forms. nih.govmdpi.com Similarly, the hydrogen bonding patterns of naphthoic acid derivatives determine their crystal structure. georgiasouthern.edu By analogy, 1H-Indole-3-carboxaldehyde, 2-(2-furanyl)- is expected to form robust hydrogen-bonded networks, a key principle in designing organized soft materials. While its direct use in polymerization is not widely documented, the aldehyde group offers a potential site for polycondensation reactions, suggesting a possible role as a monomer for functional polymers.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing 2-(2-furanyl)-1H-indole-3-carboxaldehyde?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H (600 MHz) and ¹³C (150 MHz) NMR in CDCl₃ to resolve signals for the indole core and furanyl substituent. Key peaks include the aldehyde proton (~10 ppm, ¹H) and aromatic protons (6.5–8.5 ppm). Carbon signals for the aldehyde (~190 ppm) and furanyl oxygenated carbons (100–150 ppm) should be assigned .
- Vibrational Spectroscopy : FT-IR and FT-Raman can identify functional groups, such as the C=O stretch (~1680 cm⁻¹) and C-H bending modes of the furanyl ring .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns. For example, exact mass calculations (e.g., 201.1080 Da for related derivatives) help validate the structure .
Q. What synthetic routes are effective for introducing the 2-(2-furanyl) substituent to the indole scaffold?
- Methodological Answer :
- Electrophilic Substitution : Use Vilsmeier-Haack formylation with POCl₃ and DMF to functionalize the indole at the 3-position, followed by coupling with 2-furanyl reagents (e.g., furanyl boronic acids in Suzuki-Miyaura reactions) .
- Cross-Coupling : Palladium-catalyzed reactions (e.g., Heck or Stille coupling) can attach pre-functionalized furanyl groups to halogenated indole precursors. Optimize solvent (DMF, THF) and catalyst (Pd(PPh₃)₄) for yield .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data for 2-(2-furanyl)-1H-indole-3-carboxaldehyde derivatives?
- Methodological Answer :
- DFT Calculations : Perform density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to model electronic properties (e.g., HOMO-LUMO gaps), vibrational frequencies, and NMR chemical shifts. Compare theoretical vs. experimental data to validate structural assignments or identify tautomeric forms .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., CDCl₃) to explain anomalous NMR peak splitting or unexpected coupling constants .
Q. What reaction mechanisms govern the compound’s reactivity with nitrogen nucleophiles (e.g., hydrazides)?
- Methodological Answer :
- Acid-Catalyzed Condensation : React 2-(2-furanyl)-1H-indole-3-carboxaldehyde with substituted hydrazides (e.g., 2-(quinolin-8-yloxy)acetohydrazide) in ethanol with acetic acid catalysis. Monitor via TLC for hydrazone formation (C=N stretch at ~1600 cm⁻¹ in IR) .
- Kinetic Studies : Use UV-Vis spectroscopy to track reaction progress and determine rate constants under varying pH and temperature conditions.
Q. How does the furanyl substituent influence the compound’s electronic and steric properties in supramolecular interactions?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to analyze hydrogen bonding (e.g., aldehyde O⋯H-N indole interactions) and π-π stacking between furanyl and aromatic systems .
- Electrostatic Potential Maps : Generate maps via DFT to visualize electron-rich regions (furanyl oxygen) and predict reactivity in electrophilic substitutions .
Regulatory and Safety Considerations
Q. What regulatory guidelines apply to 2-(2-furanyl)-1H-indole-3-carboxaldehyde derivatives in academic research?
- Methodological Answer :
- Controlled Substance Screening : Check if derivatives meet criteria for indole carboxaldehydes regulated under controlled substance laws. Substitutions at the nitrogen (e.g., alkyl groups) may trigger compliance requirements .
- Safety Protocols : Follow hazard guidelines for indole derivatives: use fume hoods for synthesis, wear nitrile gloves, and avoid inhalation (first aid: rinse with water for skin/eye contact) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
